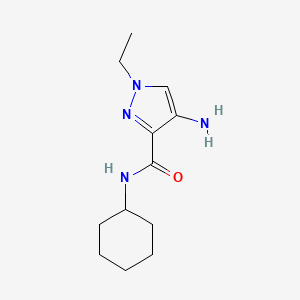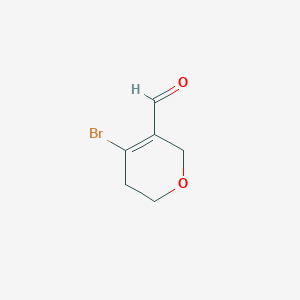
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde
Übersicht
Beschreibung
4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde (4-Bromo-5,6-DHP-3-CA) is a synthetic organic compound belonging to the class of pyranones. The compound is characterized by its unique structure, which consists of a five-membered ring with a single bromine atom at the fourth position and a carbonyl group at the third position. This compound has been widely studied for its various applications in the fields of synthetic organic chemistry, medicinal chemistry and biochemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Synthesis of Pheromones and Natural Products : 4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde, closely related to the target compound, was used as an intermediate in synthesizing pheromones and natural products like laulimalide and faranal (Mineyeva & Kulinkovich, 2010).
- Formation of Highly Substituted Dihydropyrans : The formation of highly substituted dihydropyrans from α,β-unsaturated aldehydes showcases the potential of similar compounds in chemical synthesis (Donslund et al., 2015).
- Synthetic and Mechanistic Aspects : The title compound reacts with dinucleophiles, leading to the synthesis of heteroanellated methanoannulenes, highlighting its reactivity and usefulness in complex organic syntheses (Neidlein & Schröder, 1992).
Biological Activity and Pharmaceutical Applications
- Bacteriostatic Effects : Derivatives of dihydro-4H-pyran carbaldehydes exhibit bacteriostatic effects, suggesting potential applications in developing new antimicrobial agents (Keiko et al., 2008).
- Antibacterial Studies : Some novel 2,4-disubstituted thiazole derivatives synthesized from pyrazole carbaldehyde showed significant antibacterial activity against various microorganisms (Vijesh et al., 2010).
Photophysical and Structural Studies
- Photophysical Studies : The structure and photophysical properties of related compounds have been studied, indicating potential applications in materials science and photonics (Singh et al., 2013).
Catalytic Applications
- Prins-Type Cyclization : FeX(3)-catalyzed Prins-type cyclization involving similar compounds has been described, demonstrating the use of these compounds in catalysis and synthesis of organic molecules (Miranda et al., 2003).
Quantum Chemical Studies
- Quantum-Chemical Modeling : The disproportionation mechanism of similar compounds in reactions like the Cannizzaro reaction has been studied using quantum-chemical modeling, providing insights into the fundamental chemical processes (Kovalskyi et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 4-Bromo-5,6-dihydro-2H-pyran-3-carbaldehyde are currently unknown
Mode of Action
As a chemical compound, it may interact with its targets through typical chemical reactions such as oxidation, reduction, or condensation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
Eigenschaften
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyran-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-6-1-2-9-4-5(6)3-8/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLKQXZDNNUURV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=C1Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-2,5-diphenyl-1,3-oxazolo[4,5-d]pyrimidine](/img/structure/B3038726.png)
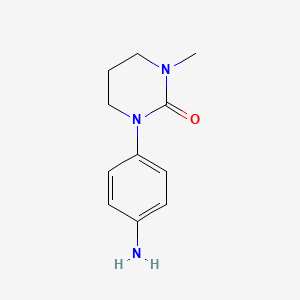
![3-(2-chlorobenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B3038732.png)
![2-(Difluoromethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B3038733.png)
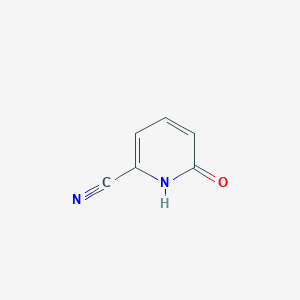
![3-(3-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3038735.png)

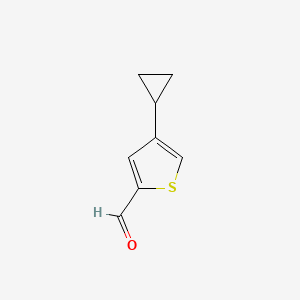
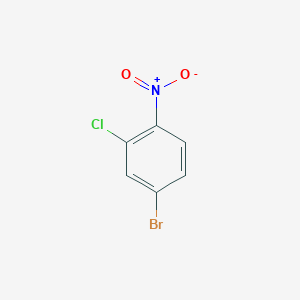
![2,5-Diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B3038741.png)
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3038744.png)
